molecular formula C9H7ClN2O2 B15051599 Methyl 6-chloro-2-cyano-4-methylnicotinate

Methyl 6-chloro-2-cyano-4-methylnicotinate

Cat. No.: B15051599
M. Wt: 210.62 g/mol
InChI Key: NXFUTZWKFWFKSE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-cyano-4-methylnicotinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molar mass of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro, cyano, and methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2-cyano-4-methylnicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-2-cyano-4-methylpyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2-cyano-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-2-cyano-4-methylnicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-cyano-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler derivative of nicotinic acid without the chloro and cyano groups.

    6-chloro-2-cyano-4-methylpyridine: Lacks the ester group present in Methyl 6-chloro-2-cyano-4-methylnicotinate.

    2-cyano-4-methylnicotinic acid: Contains a carboxylic acid group instead of the ester group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

Methyl 6-chloro-2-cyano-4-methylnicotinate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : Approximately 210.62 g/mol

The compound features a pyridine ring with a methyl ester, a cyano group, and a chlorine atom. These functional groups are crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.

  • Antiproliferative Activity : Studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth by inducing apoptosis and cell cycle arrest.
  • Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression, such as Src/Abl kinases. This inhibition can lead to reduced tumor growth and increased sensitivity to other therapeutic agents .
  • Targeting Potassium Channels : Recent research has suggested that derivatives of nicotinic compounds can modulate potassium channels, which play a crucial role in regulating cellular excitability and signaling pathways .

Study on Anticancer Activity

A pivotal study evaluated the anticancer properties of this compound in a xenograft model of chronic myelogenous leukemia (CML). The results showed:

  • Complete Tumor Regression : The compound led to complete tumor regression in treated subjects.
  • Low Toxicity : Observed low toxicity levels at multiple dose levels, indicating a favorable safety profile for further development .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar nicotinic acid derivatives:

Compound NameKey FeaturesDifferences
This compoundContains cyano and chlorine groupsUnique reactivity and biological activity
Methyl 5-cyano-2-methylnicotinateLacks chlorine atomAffects chemical properties
Methyl 6-chloro-5-cyano-3-methylnicotinateDifferent position of cyano groupAlters reactivity profile

This table illustrates how structural variations affect the biological activity of related compounds.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-2-cyano-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-5-3-7(10)12-6(4-11)8(5)9(13)14-2/h3H,1-2H3

InChI Key

NXFUTZWKFWFKSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)OC)C#N)Cl

Origin of Product

United States

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